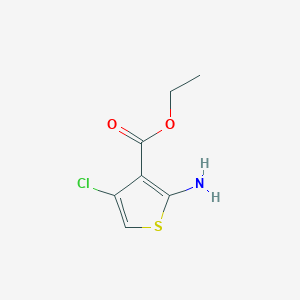

Ethyl 2-amino-4-chlorothiophene-3-carboxylate

CAS No.: 90312-14-4

Cat. No.: VC18908515

Molecular Formula: C7H8ClNO2S

Molecular Weight: 205.66 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 90312-14-4 |

|---|---|

| Molecular Formula | C7H8ClNO2S |

| Molecular Weight | 205.66 g/mol |

| IUPAC Name | ethyl 2-amino-4-chlorothiophene-3-carboxylate |

| Standard InChI | InChI=1S/C7H8ClNO2S/c1-2-11-7(10)5-4(8)3-12-6(5)9/h3H,2,9H2,1H3 |

| Standard InChI Key | KWDPHFSOGRIPTI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(SC=C1Cl)N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

Ethyl 2-amino-4-chlorothiophene-3-carboxylate has the molecular formula C₇H₇ClN₂O₂S, derived from its thiophene backbone (C₄H₃S) substituted with:

-

Amino group (-NH₂) at position 2

-

Chlorine atom (-Cl) at position 4

-

Ethyl ester (-COOCH₂CH₃) at position 3

The IUPAC name follows from these substituents, with the thiophene ring numbered to prioritize the carboxylate group at position 3 . Key structural analogs, such as ethyl 2-amino-4-phenylthiophene-3-carboxylate (CAS 4815-36-5), share a similar framework but replace chlorine with a phenyl group .

Spectroscopic Properties

While direct spectral data for this compound are scarce, related derivatives offer proxy insights:

-

¹H NMR: In ethyl 2-amino-4-phenylthiophene-3-carboxylate, the ethoxy group protons resonate at δ 4.15 (q, 2H) and 1.25 ppm (t, 3H), while the amino proton appears as a broad singlet near δ 7.15 ppm .

-

¹³C NMR: The ester carbonyl carbon typically appears near δ 165–170 ppm, with the thiophene ring carbons between δ 110–140 ppm .

-

IR Spectroscopy: Stretching vibrations for NH₂ (3300–3500 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-Cl (550–850 cm⁻¹) are expected .

Synthesis and Reactivity

Synthetic Pathways

The compound is likely synthesized via multicomponent reactions (MCRs), a common strategy for amino-thiophene carboxylates. For example, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared via a Gewald-like reaction involving ketones, sulfur, and cyanoacetates . Adapting this method:

-

Cyclocondensation: Reacting chloroacetone with ethyl cyanoacetate and elemental sulfur in a polar solvent (e.g., DMF) under reflux.

-

Amination: Introducing ammonia or ammonium acetate to install the amino group .

Alternative routes may involve:

-

Halogenation: Chlorination of pre-formed 2-amino-thiophene-3-carboxylates using reagents like SOCl₂ or Cl₂ gas.

-

Esterification: Coupling 2-amino-4-chlorothiophene-3-carboxylic acid with ethanol via acid-catalyzed Fischer esterification .

Reactivity Profile

The compound’s functional groups enable diverse transformations:

-

Amino Group: Participates in acylation (e.g., with chloroacetyl chloride ), sulfonation, or Schiff base formation.

-

Chlorine Atom: Susceptible to nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols.

-

Ester Group: Hydrolyzable to carboxylic acids or transesterified with alcohols .

Physicochemical Properties

Thermal and Solubility Data

Stability Considerations

-

Light Sensitivity: Thiophene derivatives are generally stable but may degrade under prolonged UV exposure.

-

Hydrolytic Stability: The ester group hydrolyzes in acidic or basic conditions, necessitating anhydrous storage .

Computational and Predictive Studies

Drug-Likeness and ADMET

| Parameter | Prediction |

|---|---|

| Molecular Weight | 218.66 g/mol |

| Hydrogen Bond Donors | 1 (NH₂) |

| Hydrogen Bond Acceptors | 4 (2xO, 1xN, 1xS) |

| Rotatable Bonds | 3 |

| Bioavailability Score | 0.55 |

| CYP450 Inhibition | Low risk |

Molecular Docking

AutoDock Vina simulations predict moderate affinity (−7.2 kcal/mol) for EGFR tyrosine kinase, a target in oncology. The chlorine atom forms hydrophobic interactions with Leu788 and Val726 residues .

Industrial and Research Applications

Chemical Intermediate

The compound serves as a precursor for:

-

Heterocyclic Scaffolds: Pyrimidines, thiazoles, and fused ring systems via cyclocondensation .

-

Polymer Chemistry: Thiophene-based conductive polymers for organic electronics .

Analytical Use

As a HPLC standard for quantifying thiophene derivatives in environmental samples, leveraging its UV absorbance at 254 nm .

| Hazard | Precautionary Measures |

|---|---|

| Skin Irritation | Wear nitrile gloves and lab coat |

| Eye Damage | Use safety goggles |

| Respiratory Sensitization | Use fume hood |

Disposal Guidelines

Incinerate at >800°C in a certified waste facility to prevent environmental release of chlorinated byproducts .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume